5-Methyl-1-propylindoline-2,3-dione
Overview
Description
5-Methyl-1-propylindoline-2,3-dione is a derivative of indoline, a significant heterocyclic compound. Indoline derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs. The indoline structure is crucial in medicinal chemistry due to its presence in many bioactive molecules.
Synthetic Routes and Reaction Conditions:
Reduction from Indole: One common method to synthesize indoline derivatives is through the reduction of indole. This process involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Intramolecular Diels–Alder Synthesis: This method involves the cyclization of a diene and a dienophile within the same molecule, leading to the formation of the indoline ring.
Catalytic Synthesis: Catalysts such as palladium or nickel can be used to facilitate the formation of indoline derivatives from appropriate precursors.
Industrial Production Methods:
- Industrial production often involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring. Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used to introduce substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (bromine, chlorine), nitrating agents
Major Products Formed:
- Oxidized derivatives, reduced derivatives, and substituted indoline compounds are the major products formed from these reactions.
Scientific Research Applications
5-Methyl-1-propylindoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Indoline derivatives have shown significant biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-propylindoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Indole: A parent compound with a similar structure but lacking the methyl and propyl substituents.
3-Methylindole: Similar structure with a methyl group at the 3-position instead of the 5-position.
1-Propylindole: Similar structure with a propyl group at the 1-position but lacking the methyl group.
Uniqueness:
- 5-Methyl-1-propylindoline-2,3-dione is unique due to the specific positioning of the methyl and propyl groups, which can influence its chemical reactivity and biological activity compared to other indoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-methyl-1-propylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)12(13)15/h4-5,7H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQBMUPSVPUOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389546 | |
Record name | SBB038754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63725-87-1 | |
Record name | SBB038754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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